

An In-depth Technical Guide to the EZH2 Binding Site of CPI-169

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Compound of Interest		
Compound Name:	CPI-169	
Cat. No.:	B1192499	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics and mechanism of action of **CPI-169**, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support further research and development efforts in the field of epigenetics and oncology.

Introduction to EZH2 and the Role of CPI-169

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key mark for transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.

CPI-169 is an indole-based small molecule inhibitor designed to target the catalytic activity of EZH2. Its development represents a significant advancement in the pursuit of targeted therapies for EZH2-driven malignancies. This document details the binding properties, mechanism of action, and cellular and in vivo effects of **CPI-169**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CPI-169**, providing a clear comparison of its biochemical potency, cellular activity, and in vivo efficacy.



Table 1: Biochemical Inhibitory Potency of CPI-169

Target	IC50 (nM)	Notes
Wild-Type EZH2	0.24	Potent inhibition of the wild-type enzyme.
EZH2 Y641N Mutant	0.51	High potency against a common gain-of-function mutation.
EZH1	6.1	Demonstrates selectivity for EZH2 over the closely related EZH1.

Table 2: Cellular Activity of CPI-169

Assay	EC50 (nM)	Cell Line Context
H3K27me3 Reduction	70	Inhibition of the epigenetic mark in cellular models.
Cell Proliferation	Not specified	Induces cell cycle arrest and apoptosis.

Table 3: In Vivo Efficacy of CPI-169

Xenograft Model	Dose	Effect
KARPAS-422 (DLBCL)	100 mpk, BID	Suboptimal dose, synergistic with CHOP.
KARPAS-422 (DLBCL)	200 mpk, BID	Complete tumor regression.

EZH2 Signaling Pathway and CPI-169's Point of Intervention

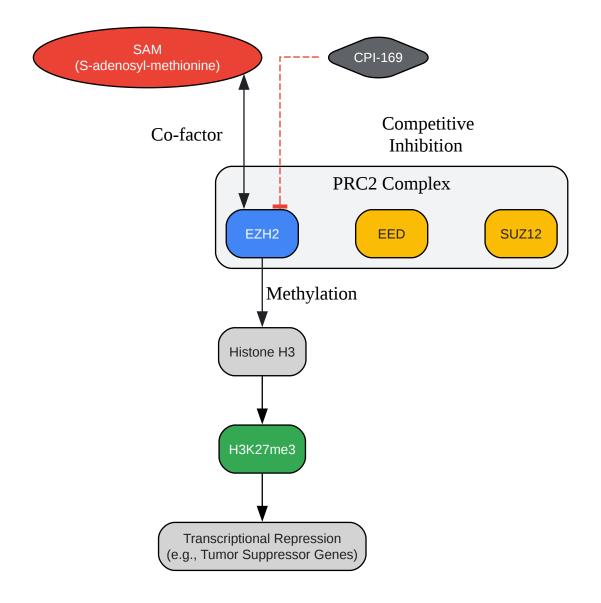


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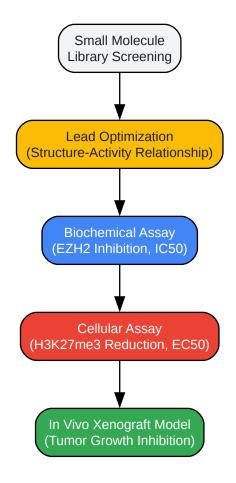
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The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which **CPI-169** exerts its inhibitory effect.









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